molecular formula C8H14N4O B14501402 3-Azido-6,6-dimethylazepan-2-one CAS No. 64442-18-8

3-Azido-6,6-dimethylazepan-2-one

Cat. No.: B14501402
CAS No.: 64442-18-8
M. Wt: 182.22 g/mol
InChI Key: AURDJMSWHWDRMW-UHFFFAOYSA-N
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Description

3-Azido-6,6-dimethylazepan-2-one is a seven-membered lactam (azepanone) derivative featuring an azide (-N₃) group at position 3 and two methyl (-CH₃) substituents at position 5. This compound’s structure combines a rigid azepanone ring with reactive and steric modifications, making it a candidate for applications in organic synthesis, pharmaceutical intermediates, or click chemistry.

Properties

CAS No.

64442-18-8

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

3-azido-6,6-dimethylazepan-2-one

InChI

InChI=1S/C8H14N4O/c1-8(2)4-3-6(11-12-9)7(13)10-5-8/h6H,3-5H2,1-2H3,(H,10,13)

InChI Key

AURDJMSWHWDRMW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C(=O)NC1)N=[N+]=[N-])C

Origin of Product

United States

Preparation Methods

The synthesis of 3-Azido-6,6-dimethylazepan-2-one can be achieved through several methods. One common approach involves the azidation of a precursor compound using sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction typically requires mild conditions and can be completed at room temperature .

Industrial production methods may involve continuous-flow processes to ensure consistent quality and yield. These methods often utilize recyclable catalysts and green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

3-Azido-6,6-dimethylazepan-2-one undergoes various chemical reactions, including:

The major products formed from these reactions include primary amines, triazoles, and other nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of 3-Azido-6,6-dimethylazepan-2-one involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules .

Comparison with Similar Compounds

(a) 11-Azido-3,6,9-trioxaundecan-1-amine

  • Structure: A linear polyether chain with a terminal azide, contrasting with the cyclic azepanone backbone of the target compound.
  • Reactivity: The ether backbone enhances solubility in polar solvents, whereas the azepanone’s lactam ring may confer rigidity and lipophilicity.
  • Applications : Used in bioconjugation due to its terminal azide . The target compound’s cyclic structure might offer superior stability in hydrophobic environments.

(b) Azidothymidine (AZT)

  • Structure : A thymidine analog with an azide at the 3'-sugar position. Unlike the target compound, AZT integrates into DNA chains, terminating viral replication .
  • Reactivity : AZT’s azide is critical for its antiretroviral activity, whereas the azide in this compound is likely more suited for synthetic modifications (e.g., Huisgen cycloaddition).

(c) Diazido Polyethers (e.g., 1-Azido-2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethane)

  • Structure : Flexible ether chains with multiple azides, enabling crosslinking in polymer networks.
  • Comparison : The target compound’s azide is positioned on a rigid ring, which may limit conformational flexibility but enhance regioselectivity in reactions.

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